molecular formula C17H20N2O B2354122 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide CAS No. 1396891-15-8

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide

Cat. No.: B2354122
CAS No.: 1396891-15-8
M. Wt: 268.36
InChI Key: LLZRTSWQAVNZIA-ZHACJKMWSA-N
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Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide is a synthetic organic compound that features a pyrrolidine ring, a but-2-yn-1-yl chain, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the but-2-yn-1-yl group.

    Coupling with Cinnamamide: The final step involves coupling the pyrrolidine-but-2-yn-1-yl intermediate with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the cinnamamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with alkenes or alkanes.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the but-2-yn-1-yl chain may contribute to the binding affinity and specificity of the compound. The cinnamamide moiety may interact with hydrophobic pockets or aromatic residues in the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Similar structure but with a benzamide moiety instead of cinnamamide.

    N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)phenylacetamide: Similar structure but with a phenylacetamide moiety.

Uniqueness

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which may impart distinct biological activities and binding properties compared to its analogs. The combination of the pyrrolidine ring, but-2-yn-1-yl chain, and cinnamamide moiety makes this compound a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZRTSWQAVNZIA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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